molecular formula C26H32N2O6 B14617699 2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one CAS No. 59330-00-6

2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one

Cat. No.: B14617699
CAS No.: 59330-00-6
M. Wt: 468.5 g/mol
InChI Key: YYATVQGPWSHHSF-UHFFFAOYSA-N
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Description

2-Oxepanone, polymer with 2,2-dimethyl-1,3-propanediol and 1,1’-methylenebis[4-isocyanatobenzene] is a complex polymer known for its unique properties and applications. This compound is a type of polyurethane, which is widely used in various industrial applications due to its excellent mechanical properties, chemical resistance, and flexibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxepanone, polymer with 2,2-dimethyl-1,3-propanediol and 1,1’-methylenebis[4-isocyanatobenzene] involves a multi-step polymerization process. The primary components, 2-Oxepanone, 2,2-dimethyl-1,3-propanediol, and 1,1’-methylenebis[4-isocyanatobenzene], undergo a series of reactions to form the final polymer.

    Ring-Opening Polymerization: The process begins with the ring-opening polymerization of 2-Oxepanone, which is catalyzed by an appropriate catalyst under controlled temperature and pressure conditions.

    Polycondensation: The resulting polymer is then reacted with 2,2-dimethyl-1,3-propanediol in the presence of a catalyst to form a prepolymer.

    Chain Extension: Finally, the prepolymer is reacted with 1,1’-methylenebis[4-isocyanatobenzene] to form the final polymer through a chain extension reaction.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction conditions to ensure consistent quality and properties. The process typically includes:

    Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions is crucial for the efficiency and quality of the polymerization process.

    Catalyst Selection: The choice of catalyst can significantly impact the reaction rate and the properties of the final polymer.

Chemical Reactions Analysis

Types of Reactions

2-Oxepanone, polymer with 2,2-dimethyl-1,3-propanediol and 1,1’-methylenebis[4-isocyanatobenzene] undergoes various chemical reactions, including:

    Oxidation: The polymer can undergo oxidation reactions, leading to changes in its mechanical properties and chemical resistance.

    Reduction: Reduction reactions can modify the polymer’s structure and properties.

    Substitution: The polymer can participate in substitution reactions, where functional groups are replaced by other groups, altering its characteristics.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Various organic and inorganic reagents can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with enhanced chemical resistance, while reduction reactions may yield reduced polymers with altered mechanical properties.

Scientific Research Applications

2-Oxepanone, polymer with 2,2-dimethyl-1,3-propanediol and 1,1’-methylenebis[4-isocyanatobenzene] has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying polymerization mechanisms and reaction kinetics.

    Biology: Investigated for its biocompatibility and potential use in biomedical devices and tissue engineering.

    Medicine: Explored for drug delivery systems due to its ability to form stable and biocompatible matrices.

    Industry: Widely used in the production of coatings, adhesives, and elastomers due to its excellent mechanical properties and chemical resistance.

Mechanism of Action

The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong intermolecular interactions, contributing to its mechanical strength and chemical resistance. The isocyanate groups in the polymer can react with various functional groups, leading to cross-linking and further enhancing its properties.

Comparison with Similar Compounds

Similar Compounds

    Polycaprolactone: A biodegradable polyester with similar mechanical properties but different chemical resistance.

    Polyurethane: A broad class of polymers with varying properties depending on the specific monomers used.

    Polyethylene Glycol: A polymer with excellent biocompatibility but different mechanical properties.

Uniqueness

2-Oxepanone, polymer with 2,2-dimethyl-1,3-propanediol and 1,1’-methylenebis[4-isocyanatobenzene] is unique due to its combination of mechanical strength, chemical resistance, and flexibility. Its specific structure allows for a wide range of applications, making it a versatile material in various fields.

Properties

CAS No.

59330-00-6

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

IUPAC Name

2,2-dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one

InChI

InChI=1S/C15H10N2O2.C6H10O2.C5H12O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;7-6-4-2-1-3-5-8-6;1-5(2,3-6)4-7/h1-8H,9H2;1-5H2;6-7H,3-4H2,1-2H3

InChI Key

YYATVQGPWSHHSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)CO.C1CCC(=O)OCC1.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O

Related CAS

59330-00-6

Origin of Product

United States

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